
3-Isocyanato-2,4-dimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocyanates are widely used in various industrial applications, such as the production of polyurethanes, paints, and coatings. This compound is known for its reactivity and versatility in chemical synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isocyanato-2,4-dimethylpentane can be synthesized through several methods. One common method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates.
Another method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride . This process is efficient and forms dimethyl sulfide as the only byproduct.
Industrial Production Methods
The industrial production of isocyanates, including this compound, predominantly relies on the phosgene process . This method involves the reaction of amines with phosgene to produce isocyanates. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the formation of carbamates through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamates to yield isocyanates .
Chemical Reactions Analysis
Types of Reactions
3-Isocyanato-2,4-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Polymerization: Reacts with diols or polyols to form polyurethanes.
Common Reagents and Conditions
Alcohols and Amines: Used in nucleophilic addition reactions to form urethanes and ureas.
Water: Used in hydrolysis reactions to form amines and carbon dioxide.
Diols and Polyols: Used in polymerization reactions to form polyurethanes.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the reaction with diols or polyols.
Scientific Research Applications
3-Isocyanato-2,4-dimethylpentane has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its reactivity with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and biomedical materials.
Industry: Widely used in the production of polyurethanes, paints, and coatings.
Mechanism of Action
The mechanism of action of 3-isocyanato-2,4-dimethylpentane involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water . This reactivity is exploited in the formation of urethanes, ureas, and polyurethanes.
Comparison with Similar Compounds
3-Isocyanato-2,4-dimethylpentane can be compared with other isocyanates such as:
Hexamethylene diisocyanate (HDI): Used in the production of non-yellowing polyurethanes.
Isophorone diisocyanate (IPDI): Known for its use in high-performance coatings.
Toluene diisocyanate (TDI): Widely used in the production of flexible polyurethane foams.
Methylenediphenyl diisocyanate (MDI): Used in the production of rigid polyurethane foams.
The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for specialized applications in the production of polyurethanes, paints, and coatings.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-isocyanato-2,4-dimethylpentane |
InChI |
InChI=1S/C8H15NO/c1-6(2)8(7(3)4)9-5-10/h6-8H,1-4H3 |
InChI Key |
OXFZJSOZHUVGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


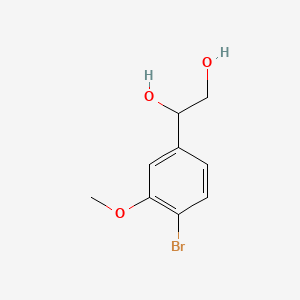
![tert-butyl (1R,5S)-6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15313314.png)

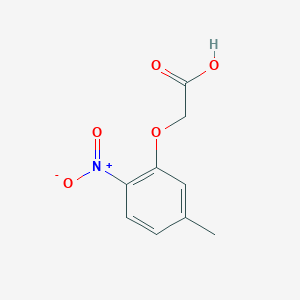
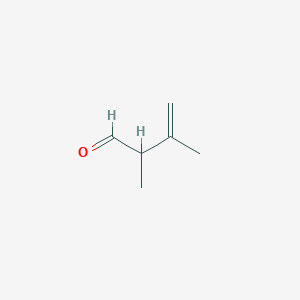
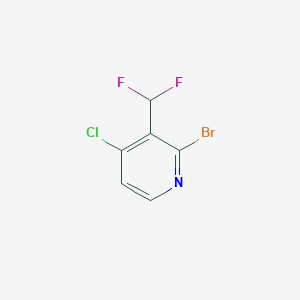

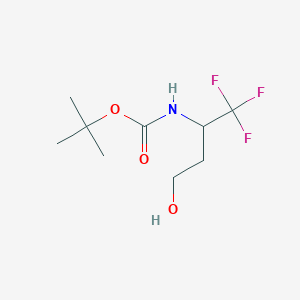
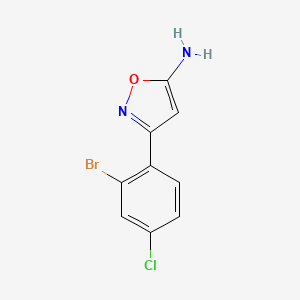

methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B15313396.png)
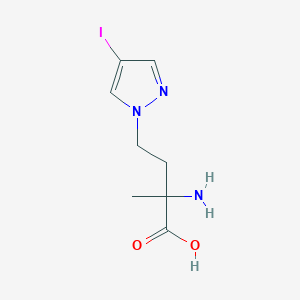
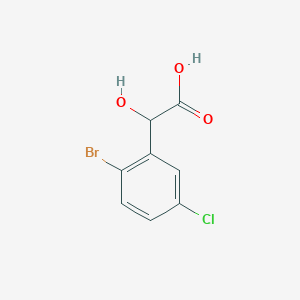
![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)
